molecular formula C14H21N5O2 B8221102 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No. B8221102
M. Wt: 291.35 g/mol
InChI Key: YBIKYOMSQRFOKF-UHFFFAOYSA-N
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Description

2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

  • The compound has been utilized as an intermediate in regioselective Sonogashira cross-coupling reactions, offering access to various 2-alkynylated compounds or 2,8-dialkynylated purines, highlighting its utility in the synthesis of complex molecular structures (Ibrahim, Franciane, & Legraverend, 2011).

Derivative Synthesis and Reactivity

  • Research has shown the versatility of the compound in derivative synthesis. For instance, the compound has been used to create 6-C-substituted 9-tetrahydrofuranylpurine derivatives, demonstrating its ability to participate in various chemical reactions and its significance in the synthesis of novel organic compounds (Hamamichi & Miyasaka, 1990).

Agricultural Sciences

  • The compound has found applications in the agricultural sciences as well. It was notably effective in promoting axillary shoot proliferation in the in vitro culture of Crape Myrtle, demonstrating its potential utility in horticulture and plant biotechnology (Zhang & Davies, 1986).

Biological Applications and DNA Interactions

  • Novel purine derivatives incorporating a tetrazole ring, synthesized from the compound, have shown interesting biological applications. These derivatives were screened for antibacterial and antifungal activities and also studied for their interactions with plasmid DNA, indicating their potential in medicinal chemistry and pharmacology (Kinali-Demirci, İdil, & Dişli, 2014).

Material Science and Polymer Chemistry

  • The compound has been utilized in the synthesis and study of physico-chemical properties of alternating copolymers, incorporating nucleic acid bases like 6-chloropurine, hypoxanthine, or 6-mercaptopurine. These polymers exhibit properties similar to natural polynucleotides, underlining its importance in material science and polymer chemistry (Han, Park, Cho, & Chang, 1996).

properties

IUPAC Name

2-butoxy-9-(oxan-2-yl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-2-3-7-21-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-5-8-20-10/h9-10H,2-8H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIKYOMSQRFOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To butan-1-ol (76 mL) was added portion wise sodium tert-butoxide (15.2 g) (Note: reaction mixture gets warm). The above was stirred until homogeneous (ca. 15 min) before 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (10.0 g) was then added to the resultant pale yellow solution. The reaction mixture was then heated to 100° C., overnight. The reaction mixture was stripped to remove as much butan-1-ol as possible before being partitioned between diethyl ether and water. The diethyl ether phase was separated and the aqueous re-extracted further with diethyl ether. Combined organic layers dried over magnesium sulphate (anhydrous). Magnesium sulphate was filtered off and filtrate stripped to give brown viscous oil which was azeotroped with toluene (3 times) and placed under high vacuum overnight, transferred to new flask with dichloromethane and stripped, placed under high vacuum to give the title compound as a brown glass (9.45 g).
Quantity
10 g
Type
reactant
Reaction Step One
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15.2 g
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reactant
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Quantity
76 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The product from step (i) (40 g) was dissolved in 19% (w/w)-sodium butoxide in butanol (250 ml). The reaction mixture was stirred under reflux for 6 h. The resultant suspension was cooled to rt, diluted with water and extracted with diethyl ether. The combined organic phase was washed with water, dried and concentrated in vacuo. The subtitle compound was crystallised from diethyl ether/isohexane (1/1, 300 ml) and obtained by filtration. Yield 19 g.
Quantity
40 g
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reactant
Reaction Step One
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(w/w)-sodium butoxide
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250 mL
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Synthesis routes and methods III

Procedure details

To butan-1-ol (commercially available, for example, from Aldrich) (76 mL) was added portion wise sodium tert-butoxide (15.2 g) (Note: reaction mixture gets warm). The above was stirred until homogeneous (˜15 min) before 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (for example, as prepared for Intermediate 2) (10.0 g) was then added to the resultant pale yellow solution. The reaction mixture was then heated to 100° C., overnight. The reaction mixture was stripped to remove as much butan-1-ol as possible before being partitioned between diethyl ether and water. The diethyl ether phase was separated and the aqueous re-extracted further with diethyl ether. Combined organic layers dried over magnesium sulphate (anhydrous). Magnesium sulphate was filtered off and filtrate stripped to give brown viscous oil which was azeotroped with toluene (3 times) and placed under high vacuum overnight, transferred to new flask with dichloromethane and stripped, placed under high vacuum to give the title compound as a brown glass (9.45 g).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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